
1,1'-(Cyclooctylidenemethylene)dicyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Cyclooctylidenemethylene)dicyclooctane is a unique organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its complex structure, which includes multiple cyclooctane rings connected by a methylene bridge.
Métodos De Preparación
The synthesis of 1,1’-(Cyclooctylidenemethylene)dicyclooctane typically involves the cyclization of linear hydrocarbons under specific conditions. One common method is the high-dilution technique, which is used to achieve ring formation when the reaction has to compete with rapid intermolecular reactions . This technique involves carrying out the reactions in very dilute solutions to favor intramolecular cyclization over intermolecular coupling.
Industrial production methods for cycloalkanes, including 1,1’-(Cyclooctylidenemethylene)dicyclooctane, often involve the use of catalysts to facilitate the cyclization process. These catalysts can include transition metals and other compounds that promote the formation of the desired ring structures.
Análisis De Reacciones Químicas
1,1’-(Cyclooctylidenemethylene)dicyclooctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: This reaction typically results in the formation of cyclooctanone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclooctane derivatives with additional hydrogen atoms.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
1,1’-(Cyclooctylidenemethylene)dicyclooctane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying the properties and behaviors of larger cycloalkanes. Additionally, it is used as a reference compound in the synthesis of other complex cycloalkanes and polycyclic compounds .
Mecanismo De Acción
The mechanism of action of 1,1’-(Cyclooctylidenemethylene)dicyclooctane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo conformational changes, which can influence its reactivity and interactions with other molecules. These conformational changes are driven by the compound’s unique ring structure and the presence of the methylene bridge, which allows for flexibility and adaptability in different chemical environments .
Comparación Con Compuestos Similares
1,1’-(Cyclooctylidenemethylene)dicyclooctane can be compared to other cycloalkanes, such as cyclohexane, cyclooctane, and cyclododecane. While these compounds share similar ring structures, 1,1’-(Cyclooctylidenemethylene)dicyclooctane is unique due to its multiple cyclooctane rings connected by a methylene bridge.
Cyclohexane: A simpler cycloalkane with a single six-membered ring.
Cyclooctane: Similar to 1,1’-(Cyclooctylidenemethylene)dicyclooctane but lacks the methylene bridge.
Cyclododecane: A larger cycloalkane with a twelve-membered ring, used in different applications due to its size and properties.
Propiedades
Número CAS |
88556-99-4 |
|---|---|
Fórmula molecular |
C25H44 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
di(cyclooctyl)methylidenecyclooctane |
InChI |
InChI=1S/C25H44/c1-4-10-16-22(17-11-5-1)25(23-18-12-6-2-7-13-19-23)24-20-14-8-3-9-15-21-24/h22-23H,1-21H2 |
Clave InChI |
AGAWXANRMDTPJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)C(=C2CCCCCCC2)C3CCCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)
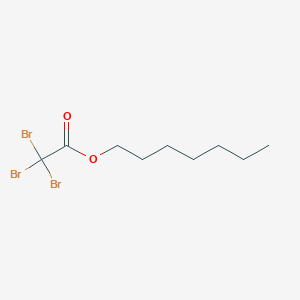
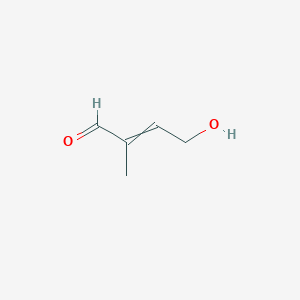
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)
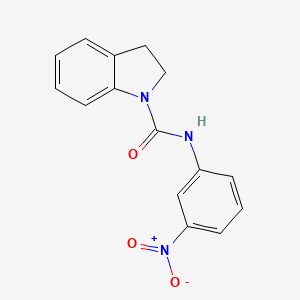
methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)

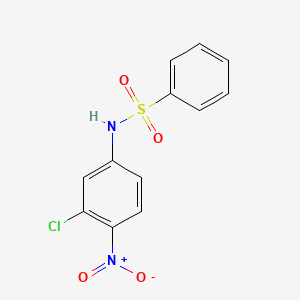
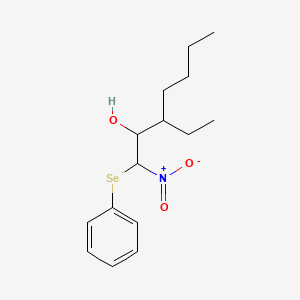

![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
